4-(dimethylamino)-2-methylphenol hydrochloride
Description
4-(dimethylamino)-2-methylphenol hydrochloride is an organic compound that features both phenol and amine functional groups. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine.
Properties
CAS No. |
2648939-55-1 |
|---|---|
Molecular Formula |
C9H14ClNO |
Molecular Weight |
187.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-2-methylphenol hydrochloride typically involves the reaction of 2-methylphenol with dimethylamine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to maximize yield and purity. The final product is often purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-2-methylphenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-(dimethylamino)-2-methylphenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-2-methylphenol hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on the context. It may also participate in redox reactions, influencing cellular oxidative states and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylamino)phenol
- 2-methylphenol
- 4-(dimethylamino)pyridine
Uniqueness
4-(dimethylamino)-2-methylphenol hydrochloride is unique due to its dual functional groups, which allow it to participate in a variety of chemical reactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
